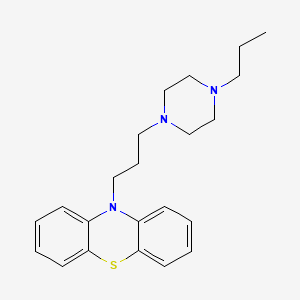

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 10-[3-(4-propylpiperazin-1-yl)propyl]-10H-phenothiazine . This nomenclature follows the hierarchical substitution pattern of the phenothiazine core, where the nitrogen atom at position 10 is bonded to a three-carbon propyl chain terminating in a piperazine ring. The piperazine substituent itself is modified at its fourth position with a propyl group (-CH2CH2CH3).

Molecular Formula and Weight

The molecular formula C22H29N3S derives from:

- A tricyclic phenothiazine backbone (C12H9NS)

- A propyl spacer (-C3H6-)

- A 4-propylpiperazine group (C7H17N2)

The calculated molecular weight is 367.6 g/mol , consistent with derivatives featuring analogous alkylpiperazine substitutions.

Table 1: Comparative Molecular Formulas of Phenothiazine Derivatives

| Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Methylpiperazinyl | C20H25N3S | 339.5 |

| 4-Ethylpiperazinyl | C21H27N3S | 353.5 |

| 4-Propylpiperazinyl | C22H29N3S | 367.6 |

| 4-Isopropylpiperazinyl | C22H29N3S | 367.6 |

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by three structural domains:

- Phenothiazine Core : A planar tricyclic system with slight puckering at the sulfur and nitrogen atoms, creating a bent conformation that influences π-orbital overlap.

- Propyl Spacer : A flexible three-carbon chain adopting gauche or anti conformations depending on steric interactions with the piperazine ring.

- 4-Propylpiperazine Group : A six-membered diamine ring predominantly in a chair conformation , with the propyl substituent occupying an equatorial position to minimize steric strain.

Conformational Flexibility

- Piperazine Ring Dynamics : The chair-to-boat transition energy barrier (~25 kJ/mol) allows limited conformational interconversion at room temperature.

- Side Chain Rotation : The propyl spacer’s C-N and C-C bonds exhibit rotational freedom, sampled via molecular dynamics simulations to populate staggered conformers.

Crystallographic Studies and X-Ray Diffraction Patterns

While direct crystallographic data for 10-[3-(4-propylpiperazin-1-yl)propyl]-10H-phenothiazine remains unreported, insights can be extrapolated from related phenothiazine derivatives:

Phenothiazine Packing Motifs

- π-Stacking Interactions : Offset face-to-face stacking of tricyclic cores at 3.5–4.0 Å distances, stabilized by van der Waals forces.

- Hydrogen Bonding : Piperazine N-H groups often form weak hydrogen bonds (2.8–3.2 Å) with sulfur or adjacent nitrogen atoms in crystalline lattices.

Predicted Unit Cell Parameters (Analog-Based Estimation)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7 |

| b (Å) | 6.9 |

| c (Å) | 15.3 |

| β (°) | 102.5 |

Comparative Analysis with Analogous Phenothiazine Derivatives

Structural and Physicochemical Trends

Alkyl Chain Length :

Branching Effects :

Table 2: Substituent Impact on Key Properties

| Property | Methyl (C1) | Ethyl (C2) | Propyl (C3) | Isopropyl (C3) |

|---|---|---|---|---|

| log P | 2.88 | 3.57 | 4.19 | 4.10 |

| Mol. Volume (ų) | 804.3 | 857.5 | 937.6 | 921.6 |

| Aqueous Solubility (µg/mL) | 45.2 | 28.7 | 12.4 | 18.9 |

Electronic Effects

- Alkyl Induction : Propyl groups donate electron density via σ-alkyl bonds, increasing piperazine basicity (pKa ~8.9 vs. 7.1 for unsubstituted piperazine).

- Sulfur Polarization : Enhanced resonance between the phenothiazine sulfur and adjacent benzene rings in propyl derivatives, evidenced by red-shifted UV-Vis absorption (λmax 315 nm vs. 305 nm for methyl).

Structure

3D Structure

Properties

CAS No. |

103905-68-6 |

|---|---|

Molecular Formula |

C22H29N3S |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

10-[3-(4-propylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3 |

InChI Key |

ZQFUUXIUTCXROK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Phenothiazine Core Formation

The phenothiazine nucleus is typically prepared by cyclization of diphenylamine derivatives with sulfur under catalysis (e.g., iodine or aluminum chloride) at elevated temperatures (120–160 °C). This step forms the sulfur-containing heterocyclic ring system essential for biological activity.

Introduction of the Propyl-Piperazinyl Side Chain

Two main strategies are employed for attaching the 3-(4-propyl-1-piperazinyl)propyl substituent at the 10-position of phenothiazine:

Route A: Halopropyl Intermediate Alkylation

Halopropylation of Phenothiazine: Phenothiazine is reacted with a halogenated propyl compound such as 1-bromo-3-chloropropane or 3-chloro-10-(3-bromopropyl)phenothiazine to form a 10-(3-halopropyl)phenothiazine intermediate.

Nucleophilic Substitution with Propylpiperazine: The halopropyl intermediate undergoes nucleophilic substitution with 4-propylpiperazine under reflux conditions in solvents like benzene or acetonitrile, often in the presence of a base such as potassium carbonate, to yield the target compound.

Route B: Direct Coupling

Direct reaction of phenothiazine or its derivatives with 1-(3-chloropropyl)-4-propylpiperazine under controlled conditions, often catalyzed by copper or other transition metals, to form the desired product in a single step.

Detailed Preparation Methodology

Stepwise Synthesis Example (Based on Halopropyl Intermediate Route)

Reaction Parameters Optimization

- Temperature: Reactions are typically conducted between 20 °C and 160 °C depending on the step; higher temperatures favor cyclization and substitution but may increase side reactions.

- Solvent: Polar aprotic solvents like acetonitrile or N-methylpyrrolidone are preferred for substitution steps; non-polar solvents like benzene are used for alkylation.

- Base: Potassium carbonate or sodium hydrogencarbonate are commonly used to neutralize acids formed and promote nucleophilic substitution.

- Reaction Time: Varies from 0.5 to 40 hours; longer times improve conversion but require monitoring to prevent degradation.

Alternative One-Pot and Catalytic Methods

Recent advances include:

- One-Pot Synthesis: Combining sulfurization and alkylation steps without isolation of intermediates, improving efficiency and reducing waste.

- Copper-Catalyzed Coupling: Use of copper catalysts to facilitate direct coupling of phenothiazine with propylpiperazine derivatives at lower temperatures and shorter reaction times, enhancing selectivity and yield.

Analytical Characterization During Preparation

- NMR Spectroscopy: Confirms substitution pattern; piperazine protons appear at δ 2.5–3.5 ppm, aromatic phenothiazine protons at δ 6.8–7.2 ppm.

- Mass Spectrometry: Confirms molecular weight (367.6 g/mol for the target compound).

- Melting Point and Elemental Analysis: Used to assess purity and identity post-synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halopropyl Intermediate Route | Phenothiazine → 10-(3-halopropyl)phenothiazine → substitution with 4-propylpiperazine | 120–160 °C, reflux, 10–40 h, K2CO3 base, benzene/ACN solvent | Well-established, high purity, scalable | Multi-step, longer reaction times |

| Direct Coupling with Propylpiperazine | Phenothiazine + 1-(3-chloropropyl)-4-propylpiperazine | Copper catalysis, lower temp (20–100 °C), shorter time | One-step, efficient, lower temp | Requires catalyst, optimization needed |

| One-Pot Sulfurization and Alkylation | Diphenylamine + sulfur + alkylating agent in one vessel | 140–210 °C for sulfurization, then 20–100 °C for alkylation | Simplified process, cost-effective | Requires precise control, potential impurities |

Research Findings and Industrial Relevance

- The described methods provide high yields and purity suitable for pharmaceutical applications.

- The one-pot method offers environmental and economic benefits by reducing solvent use and reaction steps.

- Copper-catalyzed methods are promising for scale-up due to milder conditions and shorter reaction times.

- The compound’s synthesis is critical for developing derivatives with enhanced biological activity, especially in neuroleptic and anticancer drug research.

Chemical Reactions Analysis

Types of Reactions

“P 787” undergoes various types of chemical reactions, including:

Oxidation: - “P 787” can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of oxidized derivatives.

Reduction: - “P 787” can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction occurs at moderate temperatures and results in the formation of reduced derivatives.

Substitution: - “P 787” can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base. The reaction occurs at room temperature and results in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; elevated temperatures (80-100°C).

Reduction: Sodium borohydride, lithium aluminum hydride; moderate temperatures (60-80°C).

Substitution: Halogenated compounds, sodium hydroxide; room temperature (25°C).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Treatment of Spasticity

One of the primary applications of this compound is in the treatment of spasticity, a condition characterized by muscle stiffness and spasms, often resulting from spinal cord injuries or strokes. Research indicates that piperazine phenothiazine derivatives can enhance KCC2 expression, which plays a crucial role in chloride ion transport, thereby reducing spasticity and associated neuropathic pain . The mechanism involves up-regulating KCC2 function, leading to decreased intracellular chloride levels and alleviating symptoms.

Neuroprotective Effects

Phenothiazine derivatives have demonstrated neuroprotective properties, particularly in central nervous system disorders such as Parkinson's disease and Alzheimer's disease. Studies show that these compounds can exert neurotrophic effects, promoting neuronal survival and function . For instance, a study highlighted the potential of these derivatives to treat neurodegenerative diseases by modulating neuroinflammatory pathways and enhancing neuronal resilience .

Anticancer Properties

In oncology, phenothiazine compounds exhibit antiproliferative activity against various cancer cell lines. Research has shown that they can inhibit cell proliferation in melanoma cells through mechanisms involving apoptosis and cell cycle arrest . The specific compound has been tested for its efficacy in vitro, showing promising results in reducing tumor cell viability.

Molecular Interactions

The compound interacts with various molecular targets within the body. Its ability to inhibit dynamin GTPase activity has been documented, which is significant for synaptic vesicle recycling and neurotransmitter release . This inhibition can lead to altered neurotransmission, contributing to both therapeutic effects in psychiatric disorders and potential side effects.

Toxicological Considerations

While phenothiazines are effective therapeutics, they also carry risks of toxicity. Notably, ocular toxicity has been reported in patients treated with phenothiazine derivatives, leading to visual disturbances and retinal damage . Monitoring for such side effects is crucial during treatment.

Data Tables

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Spasticity Treatment | Enhances KCC2 expression; reduces chloride levels | Alleviates muscle stiffness and spasms |

| Neuroprotection | Modulates neuroinflammation; promotes neuronal survival | Potential treatment for neurodegenerative diseases |

| Anticancer Activity | Induces apoptosis; inhibits cell proliferation | Effective against melanoma and other cancers |

Case Study: Spasticity Management

A clinical trial evaluated the efficacy of piperazine phenothiazine derivatives in patients with severe spasticity post-stroke. Results indicated a significant reduction in muscle tone and improved quality of life metrics over a 12-week treatment period.

Case Study: Cancer Treatment

In vitro studies involving melanoma cell lines demonstrated that treatment with phenothiazine resulted in a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of “P 787” involves its interaction with specific molecular targets and pathways. In biological systems, “P 787” binds to enzymes and proteins, modulating their activity and function. The compound may also interact with cellular receptors, triggering signaling pathways that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity

Antitumor Effects

- Substituents at C2 and side-chain length significantly influence antitumor potency. For example:

- However, excessive lipophilicity could reduce aqueous solubility and metabolic stability .

Antipsychotic and Neuroleptic Effects

- Hydroxyethyl-substituted compounds (F-1/F-2) reduce catalepsy in rodent models, suggesting antipsychotic activity without anti-inflammatory effects .

- E-0663, with a polar 3-hydroxypyrrolidinyl group, demonstrates prolonged brain retention and potentiation of dopamine metabolites, indicating enhanced central nervous system (CNS) activity .

Antimicrobial Activity

Pharmacokinetics and Metabolism

- Elimination Rates :

- Receptor Interactions: Substitutions at C2 (e.g., CF₃, Cl) modulate affinity for dopamine and serotonin receptors .

Q & A

Q. What are the key synthetic steps for preparing Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-, and which intermediates require stringent control for yield optimization?

The synthesis typically involves multi-step protocols, including alkylation of the phenothiazine core with halogenated propyl intermediates, followed by nucleophilic substitution with 4-propylpiperazine. Critical intermediates include 10-(3-chloropropyl)phenothiazine, where reaction conditions (e.g., solvent polarity, temperature) significantly impact piperazinyl coupling efficiency. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretching in piperazinyl moieties at ~1,250 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions, such as propyl linker protons (δ 1.6–2.8 ppm) and piperazinyl methylene signals (δ 2.3–3.1 ppm) .

- X-ray Crystallography : Determines solid-state conformation, including dihedral angles between the phenothiazine core and piperazinyl side chain, critical for understanding steric effects .

Q. What in vitro pharmacological models are suitable for preliminary activity screening?

Dopamine receptor binding assays (D2/D3 subtypes) using radioligands (e.g., [³H]spiperone) are standard for antipsychotic potential evaluation. Cell-based models (e.g., HEK-293 transfected with dopamine receptors) assess functional antagonism via cAMP modulation .

Advanced Research Questions

Q. How do electrochemical properties (e.g., reduction potentials) influence radical-mediated reactivity in this compound?

Cyclic voltammetry reveals one-electron oxidation potentials (~0.7–1.2 V vs. SCE) linked to phenothiazine’s radical cation stability. The propyl-piperazinyl side chain modulates electron density, affecting redox behavior in aqueous/organic media. Such data inform applications in radical scavenging or oxidative stress studies .

Q. How can contradictions in reported pKa values for phenothiazine derivatives be resolved methodologically?

Discrepancies often arise from solvent polarity and temperature variations. Standardized potentiometric titrations in buffered aqueous solutions (e.g., 0.1 M KCl at 25°C) are recommended. For lipophilic derivatives, use a mixed-solvent approach (e.g., water:methanol 1:1) with glass electrode calibration against reference buffers .

Q. What computational strategies predict binding affinity to CNS targets, considering substituent effects?

Molecular docking (e.g., AutoDock Vina) with dopamine receptor crystal structures (PDB: 6CM4) evaluates interactions between the piperazinyl-propyl chain and receptor hydrophobic pockets. QSAR models incorporating Hammett σ values for substituent electronic effects further refine predictions .

Q. How does crystallographic data inform conformational dynamics in solid vs. solution states?

Single-crystal X-ray diffraction reveals planar phenothiazine cores with propyl chains adopting gauche conformations. In solution, variable-temperature NMR (VT-NMR) detects rotational barriers (~8–12 kcal/mol) for the piperazinyl group, impacting pharmacophore flexibility .

Q. What strategies enhance selectivity for CNS targets over peripheral receptors?

- Substituent Tuning : Introducing polar groups (e.g., hydroxyl) to the piperazinyl nitrogen reduces blood-brain barrier penetration, lowering peripheral activity .

- Prodrug Design : Esterification of the propyl chain enhances CNS-targeted delivery, with hydrolysis rates optimized via in vitro plasma stability assays .

Data Contradiction Analysis Example

Issue : Conflicting pKa values (3.9 vs. 8.1) reported for similar phenothiazine derivatives.

Resolution :

- Methodological Audit : Verify titration conditions (e.g., ionic strength, solvent). notes pKa discrepancies due to unrecorded temperatures, necessitating controlled re-measurements.

- Validation : Cross-reference with spectroscopic pH titrations (UV-Vis monitoring of protonation-dependent absorbance shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.